methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

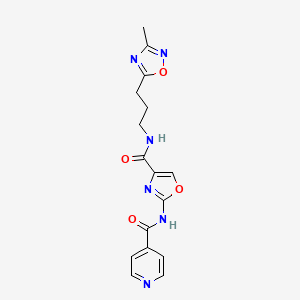

The compound “methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The pyran ring in this compound is substituted with a methyl group and an oxo group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a pyran ring, a piperidine ring, a sulfonyl group, and a carbamate group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Applications De Recherche Scientifique

Biginelli Reaction and Synthesis

The Biginelli reaction is a well-known acid-catalyzed, three-component reaction that leads to the formation of highly functionalized heterocycles. In this case, the synthesis of “ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate” (identified by the laboratory code LaSOM® 293) involves the following steps:

Biginelli Reaction: The key step in the synthesis is the Biginelli reaction. It combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) to form a 3,4-dihydropyrimidinone scaffold . This compound serves as a versatile building block for further modifications.

Huisgen 1,3-Dipolar Cycloaddition: Following the Biginelli reaction, a convergent four-step route includes the Huisgen 1,3-dipolar cycloaddition. This step enhances the structural diversity of the synthesized compound .

Pharmacological Investigations

The pharmacological effects of 3,4-dihydropyrimidinones have been widely studied, particularly in the context of anticancer drug development. Notably, monastrol—a DHPM—is identified as a kinesin-5 inhibitor, affecting genetic material separation during mitosis. Inhibition of this enzyme leads to cell cycle arrest and cellular apoptosis .

Antiviral Activity

While specific data on the antiviral activity of this compound are not directly available, related compounds containing five-membered heteroaryl amines have demonstrated promising antiviral effects against Newcastle disease virus . Further modifications could potentially yield lead molecules for antiviral therapeutics.

Other Applications

Additional research avenues may include investigations into the compound’s:

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The presence of a 6-methyl-2-oxo-2h-pyran-4-yl group suggests potential interactions with biological targets via hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound has been found in various biological contexts, such as the hindgut, brain, and hemolymph of bombus terrestris (bumblebee), suggesting it may interact with multiple biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility may vary in different solvents, which can affect its absorption and distribution .

Propriétés

IUPAC Name |

methyl N-[4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7S/c1-13-11-16(12-18(22)27-13)28-15-7-9-21(10-8-15)29(24,25)17-5-3-14(4-6-17)20-19(23)26-2/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPGVQWCSQUKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

![4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2763726.png)

![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)

![3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2763739.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2763742.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)